Ethyl4-amino-2-fluorobutanoatehydrochloride
Description
Ethyl 4-amino-2-fluorobutanoate hydrochloride is a fluorinated amino ester hydrochloride salt. Its structure features a butanoate backbone with a fluorine atom at the C2 position, an amino group at C4, and an ethyl ester moiety. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical applications, particularly as a prodrug or intermediate in drug synthesis.
Properties
IUPAC Name |
ethyl 4-amino-2-fluorobutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO2.ClH/c1-2-10-6(9)5(7)3-4-8;/h5H,2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNQDYLASIWRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-amino-2-fluorobutanoatehydrochloride typically involves the reaction of ethyl 4-chloro-2-fluorobutanoate with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation, recrystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl4-amino-2-fluorobutanoatehydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as hydroxide ions or amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxidized derivatives such as carboxylic acids or ketones.
Reduction: Products include reduced derivatives such as alcohols or amines.
Scientific Research Applications
Ethyl4-amino-2-fluorobutanoatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl4-amino-2-fluorobutanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key differentiator is the single fluorine substituent at C2. Below is a comparative analysis with analogs differing in fluorine count, backbone structure, or functional groups:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Fluorination Impact: Increasing fluorine atoms (e.g., 2,2-diF vs. 2-F) elevates lipophilicity (logP) but may reduce metabolic stability due to steric effects. Monofluorination balances solubility and bioavailability .
- This affects binding to hydrophobic targets .
Pharmacological and Industrial Relevance
- Prodrug Potential: Ethyl esters (e.g., gabapentin enacarbil) are common prodrugs. The monofluoro variant’s balance of lipophilicity and solubility may optimize intestinal absorption relative to difluoro or non-fluorinated analogs.
- Supplier Landscape: Ethyl 4-amino-2,2-difluorobutanoate hydrochloride has one listed supplier (CAS 2243512-15-2), suggesting niche industrial use, while the sulfonylphenyl analog (CAS 1391077-87-4) is supplied by Parchem for research applications .
Biological Activity
Ethyl 4-amino-2-fluorobutanoate hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Ethyl 4-amino-2-fluorobutanoate hydrochloride is characterized by the presence of an amino group and a fluorine atom, which enhance its binding affinity to biological targets. The molecular structure can be represented as follows:
- Molecular Formula : C6H12ClFNO2
- Molecular Weight : 181.62 g/mol
The presence of the amino and fluorine groups is critical for its interaction with various enzymes and receptors, influencing biochemical pathways.
The mechanism of action for ethyl 4-amino-2-fluorobutanoate hydrochloride involves its interaction with specific biological targets. Research indicates that it may act as an inhibitor or modulator of certain enzymes or receptors, leading to altered cellular responses. For instance, compounds with similar structures have been shown to affect signaling pathways associated with inflammation and cancer progression.
In Vitro Studies
In vitro studies have demonstrated that ethyl 4-amino-2-fluorobutanoate hydrochloride exhibits significant biological activity. For example, it has been shown to reduce the expression levels of pro-inflammatory cytokines in various cell lines.
| Study | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Study A | EL4 | 10 | 27-fold reduction in IL-17a mRNA expression |
| Study B | B16F1 | 5 | Significant cytotoxicity observed |
Case Studies
-
Case Study on Inflammatory Response :
In a study involving murine lymphoblast cell lines (EL4), treatment with ethyl 4-amino-2-fluorobutanoate hydrochloride at a concentration of 10 μM resulted in a substantial decrease in IL-17a production, indicating its potential as an anti-inflammatory agent. -
Case Study on Cancer Cell Lines :
Research conducted on B16F1 melanoma cells revealed that the compound exhibited cytotoxic effects at lower concentrations, suggesting its potential application in cancer therapy. The compound's mechanism involved the induction of apoptosis in malignant cells.
Pharmacological Applications
Due to its biological activity, ethyl 4-amino-2-fluorobutanoate hydrochloride has potential applications in pharmacology:
- Anti-inflammatory Agents : Its ability to modulate cytokine production positions it as a candidate for treating inflammatory diseases.
- Cancer Therapeutics : The cytotoxic effects observed in cancer cell lines suggest that it may be developed into a therapeutic agent for melanoma and possibly other cancers.
Q & A
Q. Which analytical techniques are most reliable for characterizing Ethyl 4-amino-2-fluorobutanoate hydrochloride?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>98%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves stereochemical configuration if chiral centers are present .
Q. How should researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% relative humidity, UV light). Monitor degradation via HPLC and quantify impurities using calibration curves. Stability-indicating methods should comply with ICH guidelines .
Q. What solvent systems are suitable for recrystallizing Ethyl 4-amino-2-fluorobutanoate hydrochloride?
- Methodological Answer : Ethanol-water mixtures (70:30 v/v) are effective for recrystallization due to the compound’s moderate polarity. Solvent selection should prioritize low toxicity and compatibility with downstream applications (e.g., biological assays) .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis, and what chiral separation methods are recommended?
- Methodological Answer : Use chiral catalysts (e.g., BINAP-metal complexes) during asymmetric synthesis. For separation, employ chiral HPLC columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Circular Dichroism (CD) spectroscopy quantifies enantiomeric excess .
Q. What strategies mitigate byproduct formation in the fluorination step?
- Methodological Answer : Optimize fluorination using kinetic studies to identify side reactions (e.g., over-fluorination). Introduce protecting groups (e.g., tert-butoxycarbonyl, Boc) on the amine to prevent undesired interactions. Monitor intermediates via thin-layer chromatography (TLC) .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates adjacent carbons for nucleophilic attack. Study reactivity using density functional theory (DFT) calculations to predict transition states. Experimentally, compare reaction rates with non-fluorinated analogs .
Q. What in vitro models are appropriate for assessing the compound’s biological activity?
- Methodological Answer : Use cell-based assays (e.g., enzyme inhibition in HEK293 cells) to evaluate target engagement. For neuropharmacology studies, primary neuronal cultures or SH-SY5Y lines are suitable. Pair with cytotoxicity assays (MTT) to establish therapeutic indices .
Q. How can computational modeling predict the compound’s pharmacokinetic properties?
Q. What protocols resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., NMR vs. MS for structural confirmation). Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity). Publish raw spectral data in open-access repositories for peer review .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Fluorination Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents side reactions |
| Fluorinating Agent | 1.1–1.2 equivalents | Minimizes excess |
| Reaction Time | 4–6 hours | Ensures completion |
Q. Table 2: Stability Study Conditions
| Stress Condition | Duration | Analytical Method |
|---|---|---|
| 40°C/75% RH | 4 weeks | HPLC-UV |
| UV Light (365 nm) | 48 hours | LC-MS |
Q. Table 3: Chiral HPLC Conditions
| Column | Mobile Phase | Flow Rate |
|---|---|---|
| Chiralpak® AD-H | Hexane:Isopropanol (90:10) | 1.0 mL/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
